Azicemicin B - 162857-75-2

Azicemicin B

Catalog Number: EVT-1563599
CAS Number: 162857-75-2
Molecular Formula: C22H23NO9
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azicemicin B is a natural product found in Amycolatopsis with data available.
Source

Azicemicin B is derived from the fermentation of Kibdelosporangium sp., a genus known for producing a variety of bioactive compounds. The biosynthesis of azicemicins involves complex genetic and enzymatic processes, which have been elucidated through various studies focusing on the gene clusters responsible for their production .

Classification

Azicemicin B belongs to the class of natural products known as polyketides, specifically categorized under angucyclines. These compounds are characterized by their multi-ring structures and are typically synthesized via polyketide synthases. Azicemicin B is also classified as an aziridine-containing antibiotic due to the presence of the aziridine ring in its structure .

Synthesis Analysis

The synthesis of Azicemicin B involves several key steps that are primarily mediated by enzymes encoded within its biosynthetic gene cluster.

Methods and Technical Details

  1. Gene Cluster Identification: The azicemicin gene cluster spans approximately 50 kilobases and includes genes for type II polyketide synthases, adenylyl transferases, decarboxylases, and various oxygenases .
  2. Enzyme Assays: Enzyme assays have demonstrated that specific adenylyltransferases recognize aspartic acid as a precursor for the aziridine moiety. This indicates a well-defined pathway for the formation of the aziridine ring during biosynthesis .
  3. Biosynthetic Pathway: The proposed pathway involves the conversion of aspartate into β-alanine through decarboxylation, followed by oxidation to isoserine, which subsequently cyclizes to form the aziridine structure .
Molecular Structure Analysis

Structure and Data

Azicemicin B features a complex molecular architecture typical of angucycline antibiotics:

  • Molecular Formula: C₁₈H₁₉N₃O₇
  • Molecular Weight: Approximately 385.35 g/mol
  • Structural Features:
    • An aziridine ring
    • A polyketide core structure
    • Multiple hydroxyl groups contributing to its biological activity

The detailed structural analysis has been conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its unique configuration .

Chemical Reactions Analysis

Reactions and Technical Details

Azicemicin B undergoes various chemical reactions that contribute to its biological efficacy:

  1. Formation of Aziridine Ring: The cyclization reaction leading to the formation of the aziridine ring is catalyzed by specific enzymes within the biosynthetic pathway. This reaction involves nucleophilic attack mechanisms typical in aziridine formation .
  2. Reactivity: The presence of functional groups such as hydroxyls makes Azicemicin B reactive towards nucleophiles, potentially allowing it to interact with bacterial targets effectively.
Mechanism of Action

Process and Data

The mechanism of action for Azicemicin B primarily involves:

  • Inhibition of Protein Synthesis: Like many antibiotics, Azicemicin B disrupts bacterial protein synthesis by targeting ribosomal functions.
  • Interaction with DNA/RNA: It may also interfere with nucleic acid synthesis through its structural analogies to other known antibiotics, although specific interactions remain to be fully elucidated.

Research indicates that the aziridine moiety plays a crucial role in enhancing its binding affinity to bacterial targets, thereby increasing its antimicrobial potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Azicemicin B is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Specific pKa values have been determined through titration experiments, indicating acidic properties due to hydroxyl groups.

These properties are critical for understanding its behavior in biological systems and potential formulation strategies for therapeutic use .

Applications

Scientific Uses

Azicemicin B has significant potential applications in:

  • Antibiotic Development: Its unique mechanism makes it a candidate for developing new antibiotics against resistant bacterial strains.
  • Biochemical Research: Studies on its biosynthesis can provide insights into polyketide chemistry and natural product synthesis.
  • Pharmaceutical Formulations: Its properties may be leveraged in creating effective formulations for treating bacterial infections.
Discovery and Taxonomic Classification of Azicemicin B

Isolation and Identification from Amycolatopsis sulphurea (MJ126-NF4)

Azicemicin B was first isolated in 1993 from the fermentation broth of actinobacterial strain MJ126-NF4, initially classified as Amycolatopsis sulphurea, obtained from a soil sample collected in Setagaya-ku, Tokyo Prefecture, Japan. The compound was purified through a multi-step process involving adsorption on Diaion HP-20 resin, silica gel column chromatography, and preparative thin-layer chromatography (TLC). This purification strategy effectively separated azicemicin B from its structural analog azicemicin A and other culture broth constituents. High-resolution fast-atom bombardment mass spectrometry (HRFAB-MS) established the molecular formula of azicemicin B as C₂₂H₂₃O₉N, distinguishing it from azicemicin A (C₂₃H₂₅O₉N) by the absence of a methylene group. Both compounds demonstrated moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria during initial screening, prompting further investigation into their unique chemical structures [2].

Table 1: Isolation and Characterization Data for Azicemicins A and B

PropertyAzicemicin AAzicemicin B
Molecular FormulaC₂₃H₂₅O₉NC₂₂H₂₃O₉N
Producing StrainMJ126-NF4MJ126-NF4
Isolation SourceSoil (Setagaya-ku, Tokyo)Soil (Setagaya-ku, Tokyo)
Purification MethodsDiaion HP-20 adsorption, Silica gel chromatography, Preparative TLCSame as Azicemicin A
Initial BioactivityModerate activity against Gram-positive bacteria and mycobacteriaModerate activity against Gram-positive bacteria and mycobacteria

Taxonomic Characterization of the Producing Strain

Subsequent taxonomic reevaluation revealed that strain MJ126-NF4 had been misclassified initially. Comprehensive phylogenetic analysis based on 16S rRNA sequencing and chemotaxonomic characteristics led to its correct reclassification as Kibdelosporangium sp. MJ126-NF4. This genus belongs to the actinobacterial suborder Pseudonocardineae and represents one of the rarest actinobacterial genera, with only 12 unique full-length 16S rRNA sequences from cultured isolates available in the NCBI database at the time of reclassification. Members of the genus Kibdelosporangium are characterized by their Gram-positive, aerobic, non-motile, and spore-forming morphology, along with the presence of meso-diaminopimelic acid in their peptidoglycan layer and the absence of mycolic acids. This taxonomic revision placed azicemicin B within the chemical repertoire of a scarcely studied genus known for producing structurally complex bioactive metabolites despite its rarity [1] [3].

Historical Context of Aziridine-Containing Natural Products

Azicemicin B occupies a distinctive niche within a remarkably rare class of natural products characterized by the presence of an aziridine ring (a strained three-membered heterocycle containing one nitrogen atom). Aziridine-containing compounds represent only approximately 0.016% of all known natural products, yet their biological significance is profound due to the inherent reactivity of the aziridine ring, which often confers potent biological activity. Historically significant aziridine-containing natural products include:

  • Mitomycins: Potent antitumor antibiotics produced by Streptomyces spp., first reported in the 1950s, whose aziridine ring is derived from glucosamine.
  • Azinomycins: Produced by Streptomyces spp., exhibiting both antitumor and antibacterial activities, with biosynthetic studies suggesting ornithine or glutamate derivatives as the aziridine precursor.
  • Ficellomycin and Miraziridine: Representing structural diversity within this rare compound class.

The discovery of azicemicin B added a novel structural archetype to this exclusive group, featuring an aziridine moiety appended to an angucycline-type polyketide core, a structural arrangement unprecedented prior to its isolation. Studies on mitomycins and azinomycins established that the aziridine moiety plays a crucial role in their biological activity, primarily through alkylation of DNA, cross-linking strands, and disrupting replication. This historical context underscores the pharmacological interest in aziridine-containing compounds and highlights the novelty of azicemicin B's structural framework [3] [4] [7].

Properties

CAS Number

162857-75-2

Product Name

Azicemicin B

IUPAC Name

3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione

Molecular Formula

C22H23NO9

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C22H23NO9/c1-31-19-9-4-11(25)20(32-2)18(28)14(9)17(27)15-10(24)3-8-5-21(29,12-7-23-12)6-13(26)22(8,30)16(15)19/h4,8,12,23,25,27-30H,3,5-7H2,1-2H3

InChI Key

UYHQCZYRKRLVIT-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C3=C(C(=C(C=C31)O)OC)O)O)C(=O)CC4C2(C(=O)CC(C4)(C5CN5)O)O

Synonyms

azicemicin B

Canonical SMILES

COC1=C2C(=C(C3=C(C(=C(C=C31)O)OC)O)O)C(=O)CC4C2(C(=O)CC(C4)(C5CN5)O)O

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